molecular formula C7H6BrNO2S B2880801 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione CAS No. 2167935-61-5

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Cat. No.: B2880801
CAS No.: 2167935-61-5
M. Wt: 248.09
InChI Key: ZJNWDKIDOPAZLJ-UHFFFAOYSA-N
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Description

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a versatile chemical compound with a unique structure that enables the synthesis of novel materials and the investigation of promising biological activities. This compound is part of the isothiazole family, which is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the bromination of 1,3-dihydrobenzo[C]isothiazole 2,2-dioxide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding sulfide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted isothiazole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of sulfide derivatives.

Scientific Research Applications

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione finds applications in diverse scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of novel materials and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydrobenzo[C]isothiazole 2,2-dioxide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Bromo-1-methyl-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide: Contains a methyl group instead of a hydrogen atom at the 1-position, which can influence its chemical properties and applications.

Uniqueness

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for substitution reactions. This uniqueness makes it a valuable compound for the synthesis of novel materials and the investigation of biological activities.

Properties

IUPAC Name

6-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNWDKIDOPAZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167935-61-5
Record name 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
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